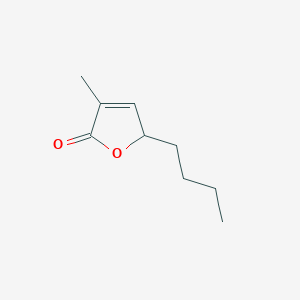

5-Butyl-3-methylfuran-2(5H)-one

Descripción

5-Butyl-3-methylfuran-2(5H)-one is a furanone derivative characterized by a γ-lactone structure with a butyl group at the C5 position and a methyl group at the C3 position. Furanones are heterocyclic compounds widely studied for their diverse applications in pharmaceuticals, agrochemicals, and fragrances. For example, compounds like 5-ethyl and 5-isopropyl furanones (e.g., compounds 9 and 10 in ) are synthesized via allylation or nucleophilic substitution under inert atmospheres, yielding products with 52–60% efficiency after purification .

Propiedades

Número CAS |

53230-21-0 |

|---|---|

Fórmula molecular |

C9H14O2 |

Peso molecular |

154.21 g/mol |

Nombre IUPAC |

2-butyl-4-methyl-2H-furan-5-one |

InChI |

InChI=1S/C9H14O2/c1-3-4-5-8-6-7(2)9(10)11-8/h6,8H,3-5H2,1-2H3 |

Clave InChI |

CALDSAJHVNPFKC-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1C=C(C(=O)O1)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-methylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-butyl-3-methylpent-2-en-4-one. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of 5-Butyl-3-methylfuran-2(5H)-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-Butyl-3-methylfuran-2(5H)-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: Various substitution reactions can occur at the furan ring, leading to the formation of different substituted furans.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated furans.

Aplicaciones Científicas De Investigación

Chemistry: 5-Butyl-3-methylfuran-2(5H)-one is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the interactions of furanoid fatty acids with biological membranes and enzymes.

Industry: In the industrial sector, 5-Butyl-3-methylfuran-2(5H)-one can be used as a flavoring agent or as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of 5-Butyl-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in various chemical reactions, leading to the modulation of biological pathways. The butyl and methyl groups can influence the compound’s lipophilicity and binding affinity to target molecules.

Comparación Con Compuestos Similares

Key Research Findings

Hydroxy groups (e.g., in 5-hydroxy-4-methylfuran-2(5H)-one) increase polarity and hydrogen-bonding capacity, making such compounds more water-soluble but less thermally stable than non-hydroxylated analogs .

Synthetic Challenges :

- Introducing bulky substituents (e.g., isopropyl or phenyl groups) often requires inert conditions (e.g., N₂ atmosphere) and careful temperature control to avoid side reactions .

- Hydroxylation at C3 or C5 (as in ) typically involves oxidation steps, which may reduce overall yield due to overoxidation risks .

Biological and Industrial Applications: Hydroxy-substituted furanones (e.g., 5-hydroxy-4-methylfuran-2(5H)-one) are explored as antioxidants and flavoring agents, whereas alkylated variants like 5-butyl-3-methylfuran-2(5H)-one may serve as intermediates in fragrance synthesis . Aryl amino and phenyl derivatives (e.g., and ) show promise in medicinal chemistry, targeting enzymes or microbial pathogens .

Critical Analysis of Divergent Data

- Yield Variability: The 52% yield for compound 9 () contrasts with higher yields (70–85%) reported for simpler furanones in other studies, emphasizing the complexity of multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.